6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate
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Overview
Description
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate is a chemical compound with a unique structure that offers intriguing possibilities for research in various fields. This compound is characterized by the presence of a thiochromen ring system, which is a sulfur-containing analog of the chromen ring, and a phenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate typically involves the following steps:
Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-chloro-3-methylthiophenol derivative, under acidic or basic conditions.
Introduction of the Carbamate Group: The phenylcarbamate group is introduced through a reaction between the thiochromen derivative and phenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromen ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiochromen ring system may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-chromen-4-yl N-phenylcarbamate: Similar structure but lacks the sulfur atom in the ring.
2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate: Similar structure but lacks the chloro group.
Uniqueness
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate is unique due to the presence of both the chloro and thiochromen groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl) N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-11-9-15(14-10-12(18)7-8-16(14)22-11)21-17(20)19-13-5-3-2-4-6-13/h2-8,10-11,14-16H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUMPMDHVMPXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C=C(C=CC2S1)Cl)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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